N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a sulfamoyl group and substituted aromatic rings. The compound’s core structure includes:
- A 3,4-difluorophenyl moiety linked to the carboxamide group.
- A 4-ethoxyphenyl group attached via a methylsulfamoyl bridge at the 3-position of the thiophene ring.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O4S2/c1-3-28-15-7-5-14(6-8-15)24(2)30(26,27)18-10-11-29-19(18)20(25)23-13-4-9-16(21)17(22)12-13/h4-12H,3H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOTZQMSWOVFJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiophene Ring: Starting from a suitable thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution Reactions: The difluorophenyl and ethoxyphenyl groups are typically introduced through nucleophilic aromatic substitution reactions, using appropriate fluorinated and ethoxylated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo further substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the carboxamide group may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science, such as the development of organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene carboxamides with sulfamoyl or aryl substituents are a well-studied class of molecules. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
*Estimated based on structural analogs.
Key Observations
Substituent Effects on Bioactivity: The ethoxy group in the target compound (vs. chloro or methoxy in analogs) may improve lipophilicity and metabolic stability, critical for oral bioavailability . Fluorine substituents (3,4-difluoro vs.
Molecular Weight Trends :
- Chlorine and methoxy groups increase molecular weight (e.g., 466.95 g/mol in ) compared to fluorine-containing analogs (~452–468 g/mol) .
Pharmacological Implications :
Biological Activity
Overview of N-(3,4-difluorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
This compound is a member of the thiophene carboxamide family, which has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The structural features of this compound suggest potential interactions with various biological targets.
Antitumor Activity
Compounds with thiophene and sulfonamide moieties have been studied for their antitumor properties. For instance, derivatives containing similar structures have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the difluorophenyl group may enhance the lipophilicity and bioavailability of the compound, potentially leading to improved efficacy against cancer cell lines.
Antimicrobial Properties
Sulfamoyl derivatives are known for their antimicrobial activity. The incorporation of an ethoxyphenyl group could enhance the compound's ability to penetrate bacterial membranes, thereby increasing its effectiveness against a range of pathogens. Studies on related compounds have demonstrated significant activity against both gram-positive and gram-negative bacteria.
Anti-inflammatory Effects
Thiophene derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Thiophene Ring : Essential for biological activity; modifications can enhance potency.
- Sulfamoyl Group : Known for antimicrobial and antitumor effects; variations can lead to different biological profiles.
- Fluorine Substituents : Often increase metabolic stability and lipophilicity, improving pharmacokinetic properties.
Comparative Data Table
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antitumor | Induction of apoptosis |
| Compound B | Antimicrobial | Membrane disruption |
| Compound C | Anti-inflammatory | COX inhibition |
Case Studies
- Antitumor Activity : A study on thiophene derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The introduction of electron-withdrawing groups was found to improve efficacy.
- Antimicrobial Efficacy : Research on sulfamoyl compounds indicated significant inhibition against Staphylococcus aureus and Escherichia coli. The ethoxyphenyl group was particularly noted for its role in enhancing antimicrobial action.
- Inflammation Models : In vivo studies using animal models showed that thiophene derivatives significantly reduced inflammation markers in conditions like arthritis, indicating potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
